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molecular formula C11H10N4O3 B8591018 methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate

methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No. B8591018
M. Wt: 246.22 g/mol
InChI Key: BWCUNKOPCGXCNT-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a solution of methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate (3.3 g, 13.6 mmol) in 100 mL of MeOH/THF/H2O (2/2/1) was added LiOH.H2O (2.84 g, 67.5 mmol), and the mixture was stirred at ambient temperature overnight. The solvents were removed under vacuum, and the residue was added 50 mL of water and extracted with ether. The aqueous layer was then acidified with 4 N HCl to pH=3 in ice bath, and extracted with EtOAc. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue was re-crystallized from DCM to give 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid. 1H-NMR (300 MHz, DMSO) δ ppm 7.58 (d, J=7.8 Hz, 1H), 7.32-7.50 (m, 2H), 4.71-4.92 (m, 2H), 4.45-4.55 (m, 1H); MS m/z 233 (M+1)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:18]=[CH:17][C:9]3[CH:10]([C:13]([O:15]C)=[O:14])[CH2:11][O:12][C:8]=3[CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1.O[Li].O>CO.C1COCC1.O>[N:1]1([C:6]2[CH:18]=[CH:17][C:9]3[CH:10]([C:13]([OH:15])=[O:14])[CH2:11][O:12][C:8]=3[CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
N1(N=NN=C1)C1=CC2=C(C(CO2)C(=O)OC)C=C1
Name
LiOH.H2O
Quantity
2.84 g
Type
reactant
Smiles
O[Li].O
Name
MeOH THF H2O
Quantity
100 mL
Type
solvent
Smiles
CO.C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was added 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was re-crystallized from DCM

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(N=NN=C1)C1=CC2=C(C(CO2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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